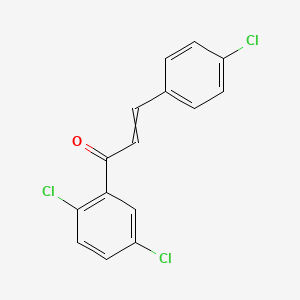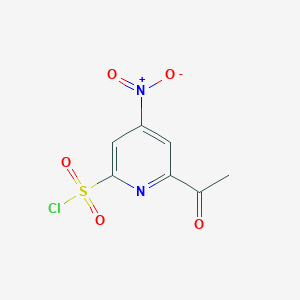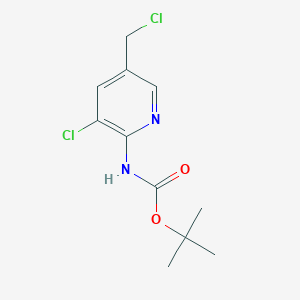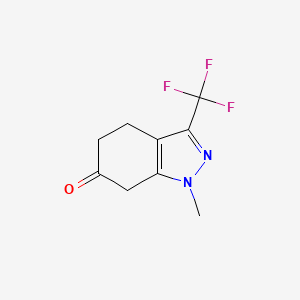
1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one is a heterocyclic compound featuring a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one typically involves the reaction of methyl hydrazine hydrochloride with ethyl 4,4,4-trifluoroacetoacetate in the presence of ethanol. The reaction mixture is heated to 80°C for 15 hours and then cooled to room temperature. Sodium hydroxide is added to the mixture, which is then stirred for an additional hour .
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. These methods are designed to minimize by-products and optimize reaction conditions for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions, such as bromination with N-bromosuccinimide (NBS), are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide in dimethylformamide (DMF).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Reduced indazole derivatives.
Substitution: Halogenated indazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: 1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one is unique due to its specific indazole structure combined with a trifluoromethyl group. This combination imparts distinct chemical properties and biological activities that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C9H9F3N2O |
|---|---|
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
1-methyl-3-(trifluoromethyl)-5,7-dihydro-4H-indazol-6-one |
InChI |
InChI=1S/C9H9F3N2O/c1-14-7-4-5(15)2-3-6(7)8(13-14)9(10,11)12/h2-4H2,1H3 |
InChI-Schlüssel |
ATFYWZXWHOPETB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(CCC(=O)C2)C(=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


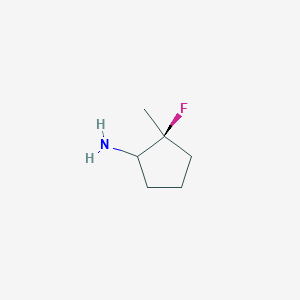
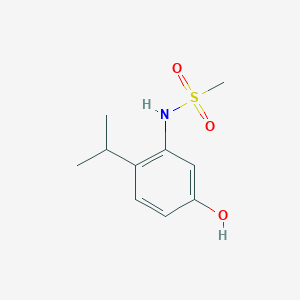
![methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B14853906.png)

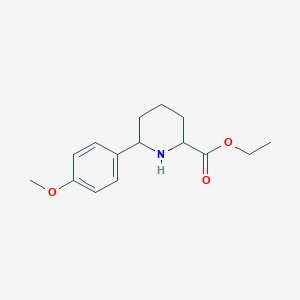
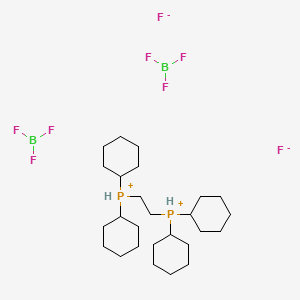
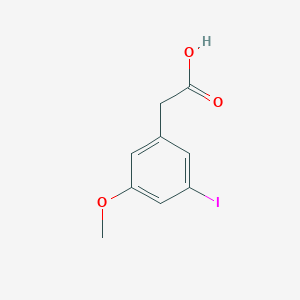
![Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate](/img/structure/B14853961.png)
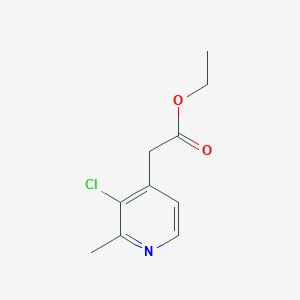
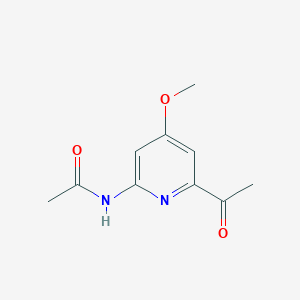
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)
